Asulacrine

Descripción general

Descripción

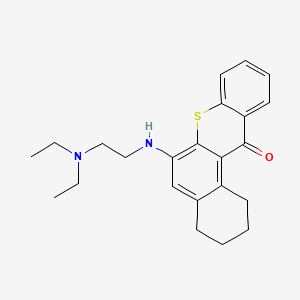

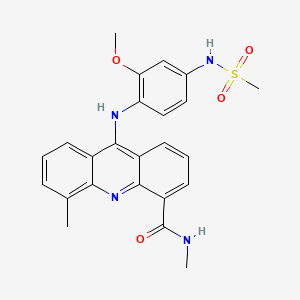

Asulacrine belongs to the class of organic compounds known as acridines . It is an analogue of amsacrine and has shown higher anti-breast and anti-lung cancer activity . It is also known as an inhibitor of topoisomerase II .

Molecular Structure Analysis

Asulacrine has a molecular formula of C26H30N4O8S2 . It is a small molecule drug . The exact structure can be found in chemical databases or literature.Aplicaciones Científicas De Investigación

Pharmacological Research

Asulacrine (ASL) has been synthesized for cancer research and shows effectiveness against a variety of solid tumors, including breast and lung cancer, in addition to leukemia and the Lewis lung tumor system. It differs from its precursor, amsacrine, in its metabolic pathway, leading to different side effects and excretion patterns. Currently under phase II clinical trials, ASL's promising results are marred by the challenge of associated toxicity, particularly phlebitis, which impedes its clinical implementation (Afzal et al., 2016).

Metabolic Pathway Investigation

A study using advanced mass spectrophotometry techniques explored the in vivo metabolism of ASL. The generation of reactive species and oxidative stress during ASL's chemical reactions were linked to the high incidence of phlebitis. This comprehensive study identified 21 metabolites in gender-based biological fluids, providing new insights into ASL’s metabolism and its potential side effects (Afzal et al., 2016).

Drug Formulation and Delivery

Research has been conducted on formulating ASL as a nanocrystalline suspension for intravenous delivery, aiming to enhance its solubility and stability. The study found that this formulation altered the drug's pharmacokinetics and tissue distribution in mice, suggesting potential improvements in its administration (Ganta et al., 2009).

Quantitative Analysis Techniques

Developing a bioanalytical method for determining ASL in plasma, using liquid chromatography, is significant for pharmacokinetic studies. This method demonstrated accuracy and precision, essential for monitoring ASL levels in clinical trials (Ganta et al., 2008).

Intracellular Distribution Studies

A liquid chromatography-mass spectrometry method was developed to determine intracellular ASL in breast cancer cells. This method facilitated the study of the drug's cellular pharmacokinetics and distribution, particularly in evaluating different drug formulations (Zang et al., 2016).

Physicochemical Characterization

Understanding ASL’s physicochemical properties is crucial for developing liposomal formulations for cancer therapy. Investigations into its stability, solubility, lipophilicity, and ionization provided valuable information for maximizing drug loading into liposomes and understanding drug precipitation issues in intravenous infusion (See et al., 2014).

Liposomal Membrane Studies

A study focused on reducing drug irritancy and preventing in vivo precipitation by modifying liposomal membranes. This research aimed to develop long-circulating liposomes for chemotherapy, enhancing drug retention and reducing phlebitis risk (Zhang et al., 2015).

Safety And Hazards

The safety data sheet for Asulacrine indicates that it may form combustible dust concentrations in air and is harmful if swallowed . In case of skin contact, immediate washing with soap and water is recommended . In case of eye contact, flushing with copious amounts of water is recommended . If swallowed, rinsing mouth with water is recommended and do not induce vomiting unless directed to do so by medical personnel .

Propiedades

IUPAC Name |

9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHSQQYCDVSBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230663 | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asulacrine | |

CAS RN |

80841-47-0 | |

| Record name | Asulacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulacrine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASULACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

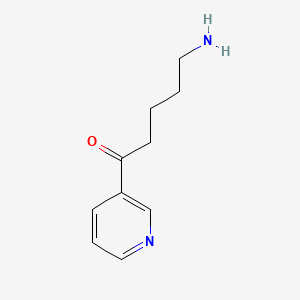

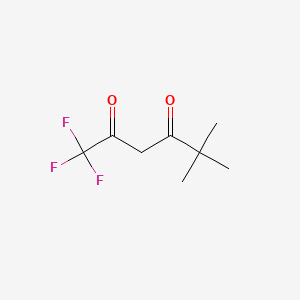

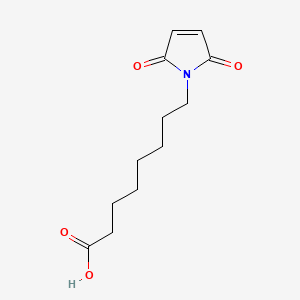

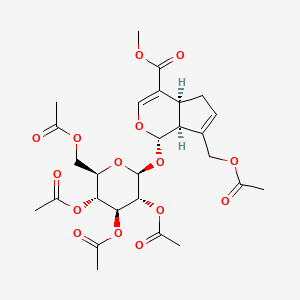

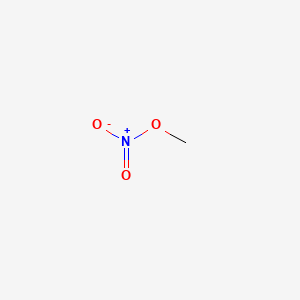

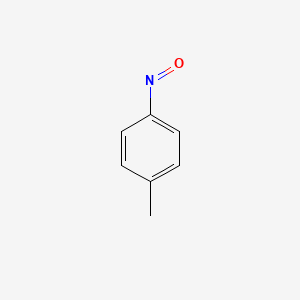

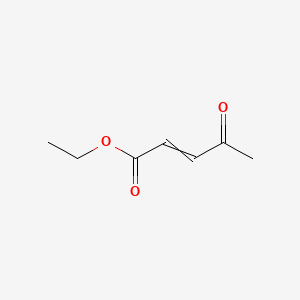

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)